![molecular formula C16H10ClFN2O2 B5656960 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione](/img/structure/B5656960.png)
3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione
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Overview
Description
The compound of interest, 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione, is a derivative within the imidazolidinedione class, which is known for its diverse chemical and physical properties. These compounds have been studied for their potential in various applications due to their unique molecular structure which allows for a wide range of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds involves the preparation of imidazolidinedione derivatives through various chemical reactions, including aldolisation-crotonisation from aromatic aldehydes and 3-substituted imidazolidine-2,4-diones or thiazolidine-2,4-diones (Costa et al., 1995). These methods provide a foundational approach for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of similar compounds reveals a planar conformation for the imidazolidinedione and benzylidene rings, indicating the potential geometric configuration of the target compound. For instance, derivatives such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione demonstrate coplanarity and specific dihedral angles between the planes of substituted benzyl rings and the core structure, which influences their chemical behavior and interactions (Simone et al., 1995).
Chemical Reactions and Properties
Imidazolidinediones undergo a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which are crucial for their chemical stability and reactivity. The presence of substituents such as chloro and fluoro groups can significantly affect these interactions and the overall chemical properties of the compound (Banu et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity and molecular packing, are influenced by the specific substituents and the molecular structure. For example, compounds with chlorophenyl and fluorobenzylidene groups exhibit different crystalline structures and packing, which can be linked to the physical properties of 3-(3-chlorophenyl)-5-(3-fluorobenzylidene)-2,4-imidazolidinedione (Simone et al., 1995; Banu et al., 2014).
Chemical Properties Analysis
The chemical properties such as reactivity and stability are closely related to the molecular structure and the nature of substituents. Studies on similar compounds provide insights into the potential chemical behavior of the target compound, including its reactivity towards various reagents and conditions (Costa et al., 1995; Banu et al., 2014).
properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-4-2-6-13(9-11)20-15(21)14(19-16(20)22)8-10-3-1-5-12(18)7-10/h1-9H,(H,19,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGEXAKIWXUGC-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]imidazolidine-2,4-dione |
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